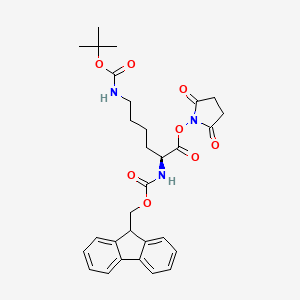

Fmoc-lys(boc)-osu

Description

Significance and Role of Fmoc-Lys(Boc)-OSu in Peptide Chemistry and Bioconjugation Research

This compound is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS) and bioconjugation. chemimpex.com Its primary significance lies in its ability to introduce a lysine (B10760008) residue into a growing peptide chain with its side-chain amine specifically protected. chemimpex.com This is crucial for synthesizing peptides with defined sequences and for preventing unwanted side reactions at the lysine's ε-amino group.

The compound's structure is engineered for maximum control and efficiency. The Nα-Fmoc group is base-labile, typically removed by a piperidine (B6355638) solution, allowing for the stepwise elongation of the peptide chain. iris-biotech.de Concurrently, the Nε-Boc group is acid-labile, remaining stable during the Fmoc deprotection steps but allowing for selective removal later in the synthesis. This orthogonal protection scheme is fundamental to its utility. fiveable.me The C-terminal N-hydroxysuccinimide (OSu) ester is a pre-activated carboxyl group that readily reacts with free amino groups to form stable amide bonds under mild conditions, facilitating efficient peptide coupling. vulcanchem.com

In bioconjugation, this compound is used to link peptides to other molecules, such as fluorescent dyes, drugs, or polymers. chemimpex.comiris-biotech.de After the peptide chain is synthesized, the Boc group on the lysine side chain can be selectively removed to expose the ε-amino group, which then serves as a specific attachment point for conjugation. This strategy is instrumental in developing targeted drug delivery systems, diagnostic probes, and peptide-based vaccines. chemimpex.comvulcanchem.com

Key Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 132307-50-7 chemimpex.comiris-biotech.de |

| Molecular Formula | C₃₀H₃₅N₃O₈ chemimpex.comscbt.com |

| Molecular Weight | 565.6 g/mol chemimpex.com |

| Appearance | White powder chemimpex.com |

| Melting Point | 153 - 160 °C chemimpex.com |

| Storage Temperature | 0 - 8 °C chemimpex.comiris-biotech.de |

Historical Context and Evolution of Activated Amino Acid Derivatives in Organic Synthesis

The synthesis of peptides has a history spanning over a century, beginning with the first dipeptide synthesis by Emil Fischer's group in 1901. highfine.com Early methods were laborious and often resulted in low yields and racemization. highfine.com A significant breakthrough was the introduction of protecting groups to temporarily block reactive functional groups and direct the formation of the desired peptide bond. The Benzyloxycarbonyl (Cbz or Z) group was one of the earliest and most important Nα-protecting groups.

The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s revolutionized the field. fiveable.me This technique, where the peptide is built on a solid resin support, streamlined the process and enabled automation. SPPS necessitated the development of new protecting groups and activation strategies compatible with the solid-phase methodology. The Boc/Benzyl (Bzl) protection scheme was initially dominant. researchgate.net

In the 1970s, the 9-fluorenylmethyloxycarbonyl (Fmoc) group was introduced as an alternative Nα-protecting group. thieme-connect.com Its key advantage is its lability to mild bases, which is orthogonal to the acid-labile side-chain protecting groups like tert-butyl (tBu), making the final cleavage conditions much milder and suitable for more sensitive peptides. iris-biotech.deresearchgate.net

The formation of the peptide bond itself requires the activation of the carboxylic acid of the incoming amino acid. highfine.com Early methods used highly reactive species like acid chlorides. Over time, more controlled and efficient activating agents were developed. The use of N-hydroxysuccinimide (NHS or OSu) to create activated esters became widespread due to their sufficient reactivity for amide bond formation and greater stability compared to other activated forms, minimizing side reactions and racemization. rsc.org The creation of pre-activated derivatives like this compound represents a culmination of these historical developments, combining an optimized protecting group strategy with a reliable activation method in a single, ready-to-use reagent.

Fundamental Principles of Orthogonal Protecting Group Strategies in Biomolecular Synthesis

Orthogonal protection is a fundamental strategy in the synthesis of complex molecules like peptides, which possess multiple reactive functional groups. fiveable.meub.edu The core principle is the use of two or more distinct classes of protecting groups within the same molecule that can be removed under different chemical conditions without affecting the others. fiveable.mejocpr.com This allows for the selective deprotection and modification of specific sites in a multi-step synthesis. jocpr.com

The most common orthogonal strategy in modern SPPS is the Fmoc/tBu approach. iris-biotech.deresearchgate.net

Temporary Nα-Protection : The Fmoc group is used to protect the α-amino group of the incoming amino acid. It is stable to acidic and neutral conditions but is cleaved by a mild base, typically a solution of piperidine in an organic solvent. iris-biotech.de This deprotection is performed at the beginning of each coupling cycle to free the amine for reaction with the next activated amino acid.

Permanent Side-Chain Protection : The reactive side chains of amino acids (like the amine of lysine, the hydroxyl of serine, or the carboxylic acid of aspartic acid) are protected with groups that are stable to the base used for Fmoc removal. iris-biotech.de The tert-butyl (tBu) group and its derivatives, such as tert-butoxycarbonyl (Boc), are commonly used for this purpose. These groups are stable to piperidine but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA). iris-biotech.de

This orthogonality is crucial. ub.edu A chemist can perform dozens of Fmoc-removal and coupling cycles to build a long peptide chain while the side-chain protecting groups remain intact. researchgate.net At the very end of the synthesis, a single treatment with a strong acid like TFA simultaneously removes all the side-chain protecting groups and cleaves the completed peptide from the solid resin support. iris-biotech.de

This compound is a perfect embodiment of this principle. The Fmoc group is temporary, the Boc group is semi-permanent, and each can be removed selectively, granting the synthetic chemist precise control over the construction of the final molecule. fiveable.mejocpr.com

Examples of Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Function Protected | Cleavage Condition |

|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) iris-biotech.de |

| tert-Butoxycarbonyl | Boc | α- or ε-Amino | Acid (e.g., TFA) iris-biotech.de |

| Benzyl | Bzl | Side Chains (various) | Hydrogenolysis or strong acid researchgate.net |

| Allyloxycarbonyl | Alloc | α- or ε-Amino | Pd(0) catalyst fiveable.me |

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O8/c1-30(2,3)40-28(37)31-17-9-8-14-24(27(36)41-33-25(34)15-16-26(33)35)32-29(38)39-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,31,37)(H,32,38)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONZVSWDWBWWMH-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662683 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132307-50-7 | |

| Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132307-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc Lys Boc Osu and Its Derivatives

Established Synthetic Routes for Fmoc-Lys(Boc)-OSu

The preparation of this compound is a well-defined process that relies on the sequential and selective protection of the amino groups, followed by the activation of the carboxyl group to ensure high-fidelity peptide couplings with minimal side reactions.

Multi-step Protection and Activation Protocols

The conventional synthesis of this compound commences with the protection of the ε-amino group of L-lysine using the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting L-lysine with di-tert-butyl dicarbonate, (Boc)₂O, under basic conditions. Subsequently, the α-amino group of the resulting H-Lys(Boc)-OH is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. A common reagent for this step is Fmoc-OSu, used in the presence of a base like sodium bicarbonate in a solvent system such as dioxane and water. researchgate.net

The final stage involves the activation of the carboxyl group to promote its efficient reaction with the free amine of a growing peptide chain. issuu.com This is accomplished by converting the carboxylic acid of Fmoc-Lys(Boc)-OH into an N-hydroxysuccinimide (OSu) ester. wikipedia.org This reaction entails treating Fmoc-Lys(Boc)-OH with N-hydroxysuccinimide (HOSu) and a coupling agent, most frequently dicyclohexylcarbodiimide (B1669883) (DCC), in an anhydrous organic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). wikipedia.orggoogle.com The DCC activates the carboxyl group, which is then susceptible to nucleophilic attack by the hydroxyl group of HOSu, forming the desired this compound active ester. google.com The insoluble by-product, dicyclohexylurea (DCU), is conveniently removed by filtration.

Comparative Analysis of Activated Esters in Fmoc-Lysine Synthesis

The choice of activating group for the carboxyl end of Fmoc-protected lysine (B10760008) significantly affects the efficiency of peptide coupling reactions. While OSu esters are prevalent, other activating groups, such as pentafluorophenyl (OPfp) esters, provide distinct benefits in specific contexts. thieme-connect.de

This compound versus Pentafluorophenyl Esters (OPfp)

Pentafluorophenyl (Pfp) esters are recognized for their heightened reactivity compared to OSu esters. thieme-connect.de This increased reactivity can translate to shorter coupling times and greater coupling efficiencies, which is particularly advantageous when dealing with sterically hindered amino acids or challenging "difficult" peptide sequences. The strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group an excellent leaving group, thus accelerating the rate of aminolysis.

However, the high reactivity of Pfp esters can also be a disadvantage. They are more prone to hydrolysis than OSu esters, which can result in the formation of the corresponding carboxylic acid and a reduction in coupling efficiency if moisture is not strictly avoided. The synthesis of Fmoc-Lys(Boc)-OPfp generally involves reacting the carboxylic acid with pentafluorophenol (B44920) and a coupling agent like DCC, a process similar to the synthesis of the OSu ester. thieme-connect.de

| Feature | This compound | Fmoc-Lys(Boc)-OPfp |

|---|---|---|

| Reactivity | Good d-nb.info | Very High thieme-connect.de |

| Coupling Speed | Moderate | Fast |

| Stability to Hydrolysis | Relatively Stable thieme-connect.ded-nb.info | More Susceptible thieme-connect.de |

| Cost-Effectiveness | Generally more cost-effective | Can be more expensive |

Evaluation of N-Hydroxysuccinimide (OSu) as a Carboxyl Activating Group

N-Hydroxysuccinimide (OSu) esters have become a cornerstone in peptide synthesis due to their optimal balance of reactivity and stability. wikipedia.orgd-nb.info They are sufficiently reactive to ensure efficient coupling under standard SPPS conditions while also being stable enough for isolation, purification, and storage at low temperatures in the absence of water. wikipedia.orgd-nb.info This stability minimizes the premature hydrolysis of the active ester, which would otherwise lead to incomplete couplings and the formation of deletion sequences in the final peptide. thermofisher.com

The OSu ester is formed by the reaction of a carboxylic acid with HOSu in the presence of a carbodiimide. wikipedia.org The resulting active ester is typically a white, crystalline solid that is soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). The widespread commercial availability of OSu-activated amino acid derivatives makes them a convenient and cost-effective choice for routine peptide synthesis. issuu.com

Novel Synthetic Approaches and Derivatizations of this compound

Furthermore, the derivatization of this compound is a crucial strategy for introducing diverse functionalities into peptides. preprints.org For instance, the Boc group on the lysine side chain can be selectively removed, allowing for the attachment of various moieties such as fluorescent dyes, biotin (B1667282), or polyethylene (B3416737) glycol (PEG) chains. peptide.com These modifications are invaluable for studying protein-protein interactions, creating diagnostic tools, and enhancing the pharmacokinetic properties of therapeutic peptides.

Mechanochemical Synthesis (Ball Milling) Applications

Mechanochemical synthesis, particularly through ball milling, represents an environmentally conscious and efficient alternative to traditional solvent-based chemical reactions. chemistryviews.org This technique utilizes mechanical energy to drive chemical transformations, often in the absence of or with minimal use of solvents, a method known as liquid-assisted grinding (LAG). chemistryviews.orgresearchgate.net While the direct synthesis of this compound via ball milling is not extensively documented, its application as a key reagent in mechanochemical peptide bond formation is an area of significant research. researchgate.net

The process of peptide synthesis via ball milling often involves the reaction of an N-protected amino acid active ester, such as this compound, with a free amino group of another amino acid or peptide chain. researchgate.net The high-energy collisions within the ball mill provide the necessary activation energy for the coupling reaction. Researchers have successfully demonstrated that ball milling stoichiometric amounts of Boc-protected α-amino acid N-hydroxysuccinimide esters (Boc-AA-OSu) with amino acid alkyl ester salts can efficiently produce di- and even pentapeptides. researchgate.net This methodology is noted for reducing the need for excess reagents and minimizing side reactions that can occur in solution. researchgate.net

The typical conditions for such mechanochemical couplings involve milling the N-protected active ester and the amino ester salt with a base, like sodium bicarbonate (NaHCO₃), and a small quantity of a liquid grinding assistant, such as ethyl acetate (B1210297) (EtOAc). researchgate.netbeilstein-journals.org The use of a grinding assistant can improve the homogeneity of the reaction mixture and lead to higher conversion rates and yields. beilstein-journals.orgnih.gov This approach has been successfully applied to the synthesis of the opioid peptide Leu-enkephalin, showcasing its potential for creating biologically relevant molecules. researchgate.net The solid-state nature of the reaction often results in high purity products that can be isolated through simple acid/base washings, avoiding the need for complex chromatographic purification. beilstein-journals.orgacs.org

| Methodology | Reagents | Key Findings | Reference |

|---|---|---|---|

| Liquid-Assisted Grinding (LAG) | Boc-AA-OSu, Amino acid alkyl ester salts, NaHCO₃, EtOAc | Efficient synthesis of di- to pentapeptides with minimal solvent use. Successfully applied to Leu-enkephalin synthesis. | researchgate.net |

| Mechanochemical Amide Formation | Aromatic/aliphatic esters, Calcium nitride, Ethanol | Transformation of esters into primary amides without chromatography; compatible with various functional groups and maintains stereocenter integrity. | acs.org |

| Mechanochemical Peptide Coupling | Boc-AA-OH, Amino ester salts, Oxyma, EDC, NaH₂PO₄, EtOAc | Coupling products obtained in good purity (78-89% yields) after conventional acid/base extractions. The liquid grinding assistant (EtOAc) was crucial for high conversion. | beilstein-journals.orgnih.gov |

Development of Modified this compound Analogs for Specialized Applications

To meet the demands of various advanced biochemical and biomedical applications, several modified analogs of this compound have been developed. These modifications can involve isotopic labeling, altering the protecting groups, changing the chirality, or introducing reporter moieties for specific analytical purposes.

Isotopically Labeled Analogs: For quantitative proteomics, stable isotope labeling is a critical tool. An isotopically labeled version, Fmoc-Lys(Boc)-OH (¹³C₆,¹⁵N₂), has been developed. chempep.com This analog incorporates six carbon-13 and two nitrogen-15 (B135050) isotopes. When used in peptide synthesis, it creates a "heavy" version of the peptide with a distinct mass shift detectable by mass spectrometry. chempep.com This allows for precise quantification of protein expression levels in techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). chempep.com The Fmoc/Boc protecting group strategy ensures its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. chempep.com

Analogs with Alternative Activating and Protecting Groups: The reactivity and stability of the lysine derivative can be fine-tuned by altering the activating or protecting groups. One such analog is Fmoc-D-Lys(Boc)-OPfp, where the N-hydroxysuccinimide ester is replaced by a pentafluorophenyl (OPfp) ester. The OPfp group is a highly reactive carboxyl activator that enhances the efficiency of amide bond formation, often without racemization. This analog also features the D-enantiomer of lysine, making it useful for synthesizing peptides with increased resistance to enzymatic degradation. Another example involves replacing the ε-amino protecting group, such as in Boc-Lys(Z)-OSu, where a benzyloxycarbonyl (Z) group is used instead of a Boc group, offering different deprotection chemistry.

Analogs for Material Science and Supramolecular Chemistry: Modified lysine derivatives are used to create novel biomaterials. For instance, Fmoc and Boc disubstituted cyclo(L-Lys-L-Lys)s have been synthesized from precursors like Fmoc-OSu. researchgate.netsioc-journal.cn These cyclic dipeptides act as organogelators, capable of self-assembling into three-dimensional network structures like nanofibers and nanotubes in various organic solvents. researchgate.netresearchgate.net The formation of these thermo-reversible gels is driven by hydrogen bonding and π-π stacking interactions, with potential applications in functional materials and drug delivery. sioc-journal.cnresearchgate.net

Analogs for Advanced Analytical Techniques: For specialized screening purposes, analogs bearing specific reporter groups are synthesized. An example is ε-Boc-ε-(3,5-bis-trifluoromethyl-benzyl)-α-Fmoc-L-Lysine, which is designed for use as a ¹⁹F NMR-based screening tool. The trifluoromethyl groups provide a clear and sensitive signal in ¹⁹F NMR spectroscopy, allowing for the study of molecular interactions and binding events.

| Analog Type | Specific Example | Modification | Specialized Application | Reference |

|---|---|---|---|---|

| Isotopically Labeled | Fmoc-Lys(Boc)-OH (¹³C₆,¹⁵N₂) | Lysine core labeled with six ¹³C and two ¹⁵N atoms. | Quantitative proteomics (e.g., SILAC) and structural biology (NMR). | chempep.com |

| Alternative Activating Group / Chirality | Fmoc-D-Lys(Boc)-OPfp | D-amino acid with a pentafluorophenyl (OPfp) ester activating group. | Synthesis of enzyme-resistant peptides with enhanced coupling efficiency. | |

| Cyclic Dipeptide | Fmoc and Boc disubstituted cyclo(L-Lys-L-Lys) | Cyclization of two lysine residues with Fmoc/Boc protection. | Organogel formation for applications in material science. | researchgate.netsioc-journal.cnresearchgate.net |

| NMR Probe | ε-Boc-ε-(3,5-bis-trifluoromethyl-benzyl)-α-Fmoc-L-Lysine | Attachment of a trifluoromethyl-benzyl group to the ε-amine. | ¹⁹F NMR-based screening tool for studying molecular interactions. |

Mechanistic Investigations of Fmoc Lys Boc Osu Reactivity

Nucleophilic Acyl Substitution Mechanisms of N-Hydroxysuccinimide Esters

The primary reaction involving Fmoc-Lys(Boc)-OSu in peptide synthesis is a nucleophilic acyl substitution. In this reaction, the nucleophilic free amino group of a resin-bound peptide chain attacks the electrophilic carbonyl carbon of the OSu ester. This process is fundamental to elongating the peptide chain.

The general mechanism for nucleophilic acyl substitution of a carboxylic acid derivative like an N-hydroxysuccinimide ester proceeds through a two-step addition-elimination pathway. libretexts.org The reaction begins with the nucleophilic attack on the carbonyl carbon, leading to the formation of a transient tetrahedral alkoxide intermediate. libretexts.org Unlike aldehydes and ketones, which would typically be protonated at this stage, the intermediate in a carboxylic acid derivative collapses. libretexts.orglibretexts.org The carbonyl double bond is reformed by the expulsion of the leaving group, which in this case is the N-hydroxysuccinimide anion. libretexts.org This anion is a relatively stable leaving group, a factor that contributes to the high reactivity of OSu esters.

The formation of an amide bond from a free carboxylic acid and an amine is a thermodynamically unfavorable process, necessitating the activation of the carboxylic acid. rsc.org Converting the carboxyl group into an N-hydroxysuccinimide ester is a common and effective activation strategy. This "activation" renders the carbonyl carbon more electrophilic and provides a good leaving group (N-hydroxysuccinimide), thereby making the subsequent amide bond formation with an amine thermodynamically favorable and kinetically rapid.

The kinetics of the aminolysis of N-hydroxysuccinimide esters have been studied extensively. In aqueous buffer systems, the reaction of an NHS ester with various amines was found to follow a rate expression of kobsd - kOH-⨯[OH-] = k1[amine]free. mst.edu This indicates a direct dependence on the concentration of the free amine. The rate of reaction is significantly influenced by the basicity of the attacking amine; a higher basicity correlates with an increased nucleophilic rate constant. mst.edu This relationship is attributed to the increased concentration of the tetrahedral intermediate formed during the reaction sequence. mst.edu Compared to other esters like phenyl esters with leaving groups of similar basicity, N-hydroxy esters exhibit nucleophilic rate constants that are approximately two orders of magnitude greater, highlighting their superior reactivity in amide bond formation. mst.edu

Table 3.1.1: Factors Influencing Amide Bond Formation Kinetics

| Factor | Effect on Reaction Rate | Mechanistic Rationale | Citation |

|---|---|---|---|

| Amine Basicity | Increases with higher pKa | Higher concentration of the tetrahedral intermediate. | mst.edu |

| Leaving Group | NHS is a superior leaving group | The stability of the N-hydroxysuccinimide anion facilitates the collapse of the tetrahedral intermediate. | libretexts.orgmst.edu |

| Concentration | Rate is dependent on free amine concentration | Follows a rate equation directly proportional to the nucleophile concentration. | mst.edu |

The choice of solvent plays a critical role in the reactivity of this compound, influencing both solubility and reaction kinetics. The most commonly employed solvents in Fmoc-based solid-phase peptide synthesis are polar aprotic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM).

DMF is generally favored as it effectively solvates the growing peptide chain, enhancing the accessibility of the terminal amine for coupling. The polarity of DMF can accelerate the coupling step compared to less polar solvents like DCM. chempep.com However, the solvent can also influence the mechanism of aminolysis. Studies have shown that the kinetic rate equation for the aminolysis of NHS esters in anhydrous dioxane includes a term for a base-catalyzed pathway, which is absent in aqueous systems. mst.eduresearchgate.net This suggests that the solvent system can disproportionately affect catalyzed versus uncatalyzed reaction pathways. While acetonitrile (B52724) is sometimes noted for its ability to minimize racemization compared to DMF or DCM in certain coupling reactions, DMF remains the standard due to its superior solubilizing properties. chempep.com

Table 3.1.2: Common Solvents and Their Influence

| Solvent | Primary Role/Advantage | Potential Drawbacks | Citation |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Excellent solubilizing properties for peptides; accelerates coupling. | Can promote base-catalyzed side reactions. | chempep.com |

| Dichloromethane (DCM) | Effective for swelling some resins; used in coupling. | Less polar, may result in slower coupling rates compared to DMF. | chempep.com |

| Acetonitrile (ACN) | Can minimize racemization in specific contexts. | Generally lower solubilizing power for larger peptides. | |

Reaction Kinetics and Thermodynamics in Amide Bond Formation

Stereochemical Considerations in Coupling Reactions Involving this compound

Maintaining the stereochemical integrity of the chiral α-carbon is crucial during peptide synthesis. Racemization, the epimerization of the α-carbon, can lead to the formation of diastereomeric peptides that are difficult to separate and can have altered biological activity. The Fmoc group, being a urethane-type protecting group, is specifically chosen for its ability to suppress racemization during the activation and coupling steps. nih.gov

The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The urethane (B1682113) structure of the Fmoc group disfavors the formation of this intermediate, thus preserving the stereochemistry of the amino acid. However, the risk of racemization is not entirely eliminated. The choice of base and the presence of certain additives can significantly impact stereochemical purity. For instance, the use of DIPEA as a base has been shown to induce racemization in some cases. chempep.com

To further mitigate the risk, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 7-aza-1-hydroxybenzotriazole (HOAt), are often used. chempep.com These additives react with the activated amino acid to form an intermediate ester (e.g., an OBt ester), which is less prone to racemization than other activated species and is still highly reactive towards the amine nucleophile. The effectiveness of a coupling strategy in preventing racemization can be evaluated by synthesizing diastereomeric peptides and analyzing the product mixture using chiral high-performance liquid chromatography (HPLC).

Side Reactions and Impurity Formation during this compound Utilization

Despite the robustness of the Fmoc/Boc strategy, several side reactions can occur during the incorporation of this compound, leading to the formation of impurities. These side reactions can compromise the yield and purity of the target peptide.

Diketopiperazine (DKP) formation is a significant side reaction, particularly during the synthesis of the third amino acid. chempep.com This intramolecular cyclization occurs when the deprotected N-terminal amino group of a dipeptide-resin attacks the ester linkage anchoring the C-terminal residue to the solid support. chempep.comiris-biotech.de This results in the cleavage of the dipeptide from the resin in the form of a cyclic diketopiperazine.

The propensity for DKP formation is sequence-dependent. Sequences containing proline at the C-terminus are especially susceptible due to the conformational constraints imposed by the proline ring, which favor the cis-amide bond required for cyclization. chempep.comiris-biotech.de The nature of the penultimate amino acid also plays a role. While lysine (B10760008) itself is not as prone to inducing DKP formation as proline, the reaction can still occur. Strategies to minimize DKP formation include the use of sterically bulky resins (e.g., 2-chlorotrityl chloride resin) that hinder the nucleophilic attack on the ester linkage or the use of pre-formed dipeptide building blocks. chempep.com Lysine derivatives have been utilized in the synthesis of diketopiperazine backbones for specific applications, demonstrating their ability to participate in this cyclization. nih.gov

The orthogonal nature of this compound relies on the differential stability of the Fmoc (base-labile) and Boc (acid-labile) protecting groups. However, under non-ideal conditions, partial or unintended deprotection can occur.

The Boc group on the lysine side chain is designed to be stable to the basic conditions (e.g., 20% piperidine (B6355638) in DMF) used for Fmoc group removal. peptide.com It is cleaved at the end of the synthesis using strong acids like trifluoroacetic acid (TFA). peptide.com However, prolonged or repeated exposure to even mildly acidic conditions during synthesis could potentially lead to partial loss of the Boc group. If the Boc group is prematurely removed, the free ε-amino group of the lysine side chain can react with the next activated amino acid, leading to the formation of branched or cross-linked peptide impurities.

Conversely, the Fmoc group is generally stable to the neutral or slightly acidic conditions of the coupling reaction. However, in very slow coupling reactions, premature cleavage of the Fmoc group can occur, particularly if a tertiary amine base is used in excess. chempep.com Another concern arises during the final TFA-mediated cleavage step. The tert-butyl cation generated from the removal of the Boc group is a reactive electrophile that can modify sensitive residues like tryptophan and tyrosine unless appropriate scavengers are included in the cleavage cocktail. peptide.com

Applications of Fmoc Lys Boc Osu in Peptide Synthesis Research

Solid-Phase Peptide Synthesis (SPPS) Strategies Employing Fmoc-Lys(Boc)-OSu

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on an insoluble resin support. biosynth.comiris-biotech.de The use of this compound within this framework offers significant advantages due to the orthogonal nature of the Fmoc and Boc protecting groups. biosynth.comiris-biotech.de The Fmoc group is labile to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), allowing for its removal without affecting the acid-labile Boc group protecting the lysine (B10760008) side chain. osu.educhempep.com This orthogonality is fundamental to modern SPPS strategies. biosynth.com

Optimization of Coupling Efficiency in SPPS

Efficient coupling of amino acids is paramount for the successful synthesis of long or complex peptides. This compound, as a pre-activated ester, facilitates the formation of peptide bonds. However, factors such as steric hindrance and the potential for side reactions can impact coupling efficiency.

Research has focused on optimizing coupling conditions to maximize yield and purity. Key parameters that are often adjusted include:

Coupling Reagents and Additives: While the OSu ester is itself reactive, coupling efficiency can be enhanced, and side reactions like racemization can be suppressed by the addition of activating agents and additives. Common systems include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in conjunction with additives such as N-hydroxysuccinimide (HOSu), 1-hydroxybenzotriazole (B26582) (HOBt), or OxymaPure®. chempep.comgoogle.comgoogle.com Acyluronium/aminium salt-based reagents like HBTU and TBTU are also widely employed for their high efficiency. chempep.com

Solvent Systems: The choice of solvent is critical for resin swelling and reactant solubility. Dimethylformamide (DMF) is a common solvent in SPPS, though mixtures with dichloromethane (B109758) (DCM) are also used to optimize coupling reactions. chempep.com

Reaction Time and Temperature: Extending coupling times or performing double couplings can be necessary for difficult sequences or sterically hindered amino acids to ensure the reaction goes to completion. Microwave-assisted SPPS has also emerged as a technique to significantly reduce reaction times. vulcanchem.com

Monitoring: The completeness of the coupling reaction is often monitored using qualitative tests like the Kaiser test (ninhydrin test), which detects the presence of free primary amines on the resin.

| Parameter | Common Approaches | Rationale |

| Activation | Use of HOBt or OxymaPure® with carbodiimides (DCC, DIC); Pre-formed acyluronium/aminium salts (HBTU, TBTU). chempep.comgoogle.comgoogle.com | Enhance coupling speed and suppress racemization. chempep.com |

| Solvents | DMF, DCM, or mixtures thereof. chempep.com | Ensure adequate resin swelling and solubility of reagents. |

| Coupling Cycles | Single or double coupling; extended reaction times. | Drive sterically hindered or difficult couplings to completion. |

| Monitoring | Kaiser test (ninhydrin test). | Confirm the absence of remaining free amines, indicating a complete reaction. |

Strategies for Incorporating this compound into Complex Sequences

The synthesis of complex peptides, such as those with hydrophobic regions or repetitive sequences, can be challenging due to issues like peptide aggregation on the resin. google.compeptide.com This aggregation can hinder subsequent deprotection and coupling steps, leading to deletion sequences and low yields.

Several strategies have been developed to overcome these challenges when incorporating this compound and other amino acids:

Use of Pseudoprolines: The introduction of pseudoproline dipeptides, which are derivatives of serine or threonine, can disrupt the secondary structures that lead to aggregation. google.com

Chaotropic Agents and "Magic" Mixtures: The addition of chaotropic salts or the use of specialized solvent mixtures can help to break up aggregates and improve reaction efficiency.

Fragment Condensation: For very long or complex peptides, a convergent strategy involving the synthesis of smaller, protected peptide fragments which are then coupled together on the solid support can be more effective than a linear, stepwise approach. google.compeptide.comgoogle.com Fmoc-Lys(Boc)-OH is a key component in creating these protected fragments. peptide.com

Optimized Deprotection: In cases of slow Fmoc deprotection, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine. peptide.com

Synthesis of Lysine-Containing Peptide Fragments and Their Assembly

The ability to synthesize well-defined, protected peptide fragments is a cornerstone of convergent peptide synthesis. Fmoc-Lys(Boc)-OH is instrumental in this approach. peptide.comnih.gov For instance, a dipeptide fragment like Fmoc-Lys(Boc)-Lys(Boc)-OH can be synthesized in solution and then used as a single unit for coupling in SPPS. google.com This strategy is particularly useful for introducing repetitive lysine residues, as it can improve efficiency and reduce the likelihood of deletion mutations that might occur with stepwise single-residue additions. google.com

This fragment approach has been applied in the synthesis of various peptides, including the therapeutic peptide pexiganan. google.com The synthesis of liraglutide (B1674861) also employs fragment condensation, sometimes utilizing a pre-formed lysine-containing tripeptide fragment to build the final sequence. google.com

Solution-Phase Peptide Synthesis using this compound

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production or the synthesis of specific peptide structures. osu.edunih.govrsc.orgthieme-connect.de In this method, all reactions are carried out in a homogenous solution, and the product is isolated and purified after each step.

High-Yield Synthesis of Peptidic Scaffolds

Fmoc-Lys(Boc)-OH and its activated OSu form are utilized in solution-phase synthesis to create complex peptidic scaffolds. nih.gov For example, they are used in the synthesis of diketopiperazines (DKPs), which are cyclic dipeptides that can serve as core structures for combinatorial libraries. rsc.org In one strategy, Fmoc-Lys(Boc)-OH was coupled in solution to an N-α-alkylated lysine aminoester using HATU as a coupling agent, leading to a linear dipeptide in high yield. rsc.org Subsequent removal of the Fmoc group with piperidine triggered intramolecular cyclization to form the DKP scaffold. rsc.org This approach allows for the gram-scale synthesis of orthogonally protected DKP precursors. rsc.org

Another application involves the synthesis of template-assembled collagen-model peptides. nih.gov In this context, Fmoc-Lys[Boc-Ser(tBu)]-OH, prepared from the reaction of Boc-Ser(tBu)-OSu with Fmoc-Lys-OH, was used to create linear peptides that were subsequently cross-linked at their N- and C-termini to stabilize the triple-helical structure. nih.gov

Segment Condensation Approaches

Segment condensation in solution is a powerful strategy for synthesizing large proteins. thieme-connect.de This approach involves the preparation of several fully protected peptide fragments, which are then coupled together in solution. The "maximum protection" strategy is often employed, where all reactive side chains are masked to prevent side reactions during coupling. thieme-connect.de Fmoc-Lys(Boc)-OH is a key building block for creating these lysine-containing fragments, as the Boc group on the side chain is stable to the conditions used for Fmoc removal and subsequent fragment coupling. peptide.com

The choice of coupling method for segment condensation is critical to avoid racemization of the C-terminal amino acid of the activated fragment. thieme-connect.de While challenging, this strategy has been successfully used to synthesize complex peptide hormones and proteins. thieme-connect.de

Role of this compound in Specialized Peptide Architectures

The strategic placement of orthogonal protecting groups on the lysine backbone makes Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester, or this compound, a pivotal building block for creating complex, non-linear peptide structures. The base-labile Fmoc group on the α-amino position and the acid-labile Boc group on the ε-amino side-chain allow for selective deprotection and subsequent modification, which is essential for constructing specialized peptide architectures such as branched and cyclic peptides. chempep.combiosynth.com The pre-activated N-hydroxysuccinimide (OSu) ester facilitates efficient coupling to free amino groups without the need for additional coupling reagents, streamlining the synthesis process. vulcanchem.com

Branched Peptide Construction

The synthesis of branched peptides relies on the use of an amino acid with two amino groups that can be independently addressed. This compound is ideally suited for this purpose, serving as a key branching point in a peptide sequence. chempep.com

The process typically begins with the coupling of this compound to a linear peptide chain via its activated OSu ester, forming a standard peptide bond. The main peptide backbone is then extended by removing the α-amino Fmoc group under basic conditions (e.g., using piperidine) and continuing with standard solid-phase peptide synthesis (SPPS) protocols. chempep.comgoogle.com The ε-amino group of the lysine residue remains protected by the acid-stable Boc group throughout this phase.

Once the primary peptide chain is complete, the Boc group on the lysine side chain can be selectively removed using acidic conditions, such as trifluoroacetic acid (TFA). chempep.com This unmasks the ε-amino group, providing a new site for peptide chain initiation. A second peptide chain can then be synthesized, growing from the lysine side chain. This methodology allows for the creation of well-defined, bi-functional peptides or multivalent constructs where different peptide sequences are attached to a single lysine core. chempep.comgoogle.com For example, a common representation for such a structure is PeptideA-Lys(PeptideB)-PeptideC, where the lysine side chain is acylated with a second peptide sequence. google.com

Detailed Research Findings: Research into the creation of combinatorial libraries often utilizes this strategy to generate vast numbers of unique branched molecules for screening purposes. nih.gov The use of Fmoc-Lys(Boc)-OH, the direct precursor to the OSu ester, is a cornerstone of this approach. nih.govnih.gov The OSu derivative simplifies the initial coupling step by being pre-activated for reaction with an amine. The orthogonal nature of the Fmoc and Boc groups is fundamental, allowing for the controlled, stepwise assembly of these complex architectures. biosynth.comub.edu

Synthesis of Cyclic Peptides and Diketopiperazines

The conformational constraints of cyclic peptides often lead to increased stability against proteolytic degradation and enhanced binding affinity to biological targets compared to their linear counterparts. nih.gov this compound provides a versatile tool for the synthesis of these structures, as well as for the formation of smaller cyclic dipeptides known as diketopiperazines (DKPs).

Cyclic Peptides: For the synthesis of cyclic peptides, this compound can be incorporated into a linear peptide precursor. The orthogonally protected lysine side chain serves as a handle for either side-chain-to-backbone cyclization or for attachment to a solid support. nih.govsurrey.ac.uk

In one common strategy, a linear peptide is assembled on a solid support, incorporating a lysine residue derived from Fmoc-Lys(Boc)-OH or its OSu ester. After the linear sequence is complete, the terminal α-amino group and the lysine's ε-amino group are deprotected, and an intramolecular amide bond is formed between them, cyclizing the peptide through the side chain. Alternatively, the lysine side chain can be used to anchor the entire peptide to the resin. nih.gov Following the synthesis of the linear chain, the peptide is cleaved from the resin in a way that allows for subsequent head-to-tail cyclization in solution. nih.gov For instance, research on cyclic peptide antibiotics has employed Fmoc-Lys(Boc)-OH in the preparation of a specialized resin to facilitate a "one-bead two-compound" synthesis strategy, enabling the creation and screening of cyclic peptide libraries. nih.gov Similarly, cyclic lipopeptides have been synthesized using Fmoc-Lys(Boc)-Wang resin as a starting point. rsc.org

Diketopiperazines (DKPs): Diketopiperazines are the smallest possible cyclic peptides, formed from the cyclization of a dipeptide. While DKP formation can be an unwanted side reaction during the piperidine-mediated Fmoc deprotection step in SPPS, especially at the dipeptide stage chempep.com, this compound and its parent acid can also be used for the deliberate synthesis of functionalized DKPs. rsc.orggoogle.com

The synthesis involves first creating a linear dipeptide. For example, Fmoc-Lys(Boc)-OH can be coupled with another amino acid ester. rsc.org Following the coupling, the Fmoc group is removed, and the newly liberated α-amino group attacks the ester at the C-terminus, leading to intramolecular cyclization and formation of the DKP ring. rsc.org This approach has been used to create orthogonally protected DKP scaffolds, where the Boc group on the lysine side chain remains intact for further functionalization after the DKP core has been formed. rsc.org Research has shown the successful synthesis of DKP precursors from Fmoc-Lys(Boc)-OH in high yields, which are then cyclized in a one-pot reaction using piperidine to afford the desired diketopiperazine. rsc.org

Fmoc Lys Boc Osu in Bioconjugation and Chemical Biology Research

Site-Selective Modification of Biomolecules via Lysine (B10760008) Residues

The primary amino group on the side chain of lysine residues is a common target for bioconjugation due to its nucleophilicity and frequent presence on the surface of proteins. Fmoc-Lys(Boc)-OSu is expertly designed to exploit this reactivity in a controlled manner. The OSu ester readily reacts with the primary amines of lysine residues on biomolecules under mild conditions to form stable amide bonds. chemimpex.comvulcanchem.com

This compound enables the site-selective modification of proteins and enzymes, which is crucial for studying their structure, function, and interactions. chemimpex.comissuu.com The OSu ester group facilitates the covalent attachment of the protected lysine derivative to surface-accessible lysine residues on a target protein. vulcanchem.com This initial conjugation step introduces a versatile handle onto the protein.

Following conjugation, the orthogonal protecting groups (Fmoc and Boc) can be selectively removed to unmask new reactive sites for further functionalization. issuu.com For instance, the base-labile Fmoc group can be cleaved to expose an amino group, which can then be used for attaching other molecules of interest, such as polyethylene (B3416737) glycol (PEG) chains for improving protein stability or solubility. chempep.com This strategic approach is fundamental in creating well-defined protein conjugates for therapeutic and diagnostic applications. chemimpex.com

Detailed research findings: In one study, this compound was used as a key building block in the solid-phase synthesis of complex peptides. researchgate.net The ability to selectively deprotect the side chain allows for the creation of branched peptides, where the lysine side chain serves as an anchor point for building new peptide chains or attaching other functional moieties. chempep.com

| Biomolecule Target | Modification Strategy | Purpose of Modification |

| Proteins | Covalent attachment via lysine ε-amino group | Introduce handles for further functionalization, study protein interactions. chemimpex.com |

| Enzymes | Site-specific labeling | Investigate enzyme mechanisms and active site structure. |

While less common than protein modification, this compound can also be adapted for the functionalization of nucleic acids and carbohydrates that have been chemically modified to introduce primary amine groups. In the synthesis of peptide nucleic acids (PNAs), a synthetic DNA mimic, derivatives like Fmoc-Lys(Boc)-OH are used to build the polyamide backbone. nih.govuniversiteitleiden.nl The OSu ester version provides a reactive handle for post-synthesis modification of these structures.

For carbohydrates, aminated sugars can be targeted by the OSu ester of this compound to create glycoconjugates. This allows for the subsequent attachment of peptides, probes, or other molecules after selective deprotection of the Fmoc or Boc groups, facilitating the study of carbohydrate-protein interactions or the development of targeted delivery systems.

Conjugation to Proteins and Enzymes

Development of Advanced Bioconjugates and Probes

The true power of this compound lies in its application as a linker and scaffold for constructing sophisticated bioconjugates and probes. issuu.comadvancedchemtech.com Its orthogonal protection scheme is central to the stepwise and controlled synthesis of these complex molecules. nih.gov

This compound is instrumental in the synthesis of custom fluorescent probes and affinity tags for biological imaging and detection. researchgate.net Researchers can first conjugate a fluorophore or an affinity tag (like biotin) to one of the protected amino groups of the lysine derivative. Following this, the resulting compound can be attached to a biomolecule.

Detailed research findings: A notable application involves the synthesis of fluorescent probes for studying protein interactions. nih.gov For example, a malachite green-based fluorogen was synthesized using this compound as a linker. nih.gov The lysine derivative was first coupled to a precursor molecule, followed by sequential deprotection and further modification to yield the final fluorogenic probe. nih.gov This strategy highlights the modularity offered by this compound in building complex molecular tools. In another study, it was used in the solid-phase synthesis of probes to study NIP-specific B cells for microscopy. rsc.org

| Probe/Tag Type | Synthesis Strategy | Application |

| Fluorescent Probes | Coupling of fluorophore to the lysine derivative, followed by conjugation to a target. | Live cell imaging, protein interaction studies, STED microscopy. researchgate.netnih.govrsc.org |

| Affinity Tags (e.g., Biotin) | Attachment of biotin (B1667282) to the lysine side chain for subsequent purification or detection. | Protein purification, pull-down assays. chempep.com |

The development of targeted drug delivery systems, particularly peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs), represents a significant application of this compound. chemimpex.comunimi.it In this context, it acts as a versatile linker that connects a cytotoxic drug to a targeting peptide or antibody. The orthogonal nature of the Fmoc and Boc groups allows for the specific attachment of the drug and the targeting moiety in a controlled, stepwise manner. chempep.com

Detailed research findings: Research in this area often involves solid-phase peptide synthesis (SPPS), where Fmoc-Lys(Boc)-OH is incorporated into a peptide sequence. unimi.itbiocrick.com The ε-amino group, protected by Boc, can be deprotected on-resin to attach a drug, a chelating agent for radionuclides, or other payloads. researchgate.net This approach has been used to create cRGD-functionalized nanoparticles for targeted anticancer drug delivery and PET/MR imaging. creative-peptides.com The precise control over the conjugation site, afforded by using protected lysine derivatives, is critical for the efficacy and safety of the final therapeutic agent. unimi.it

Synthesis of Fluorescent Probes and Affinity Tags

Application in Material Surface Functionalization

Beyond solution-phase bioconjugation, this compound is used to functionalize the surfaces of various materials, such as nanoparticles, polymers, and biosensors. chemimpex.com The OSu ester can react with amine-functionalized surfaces to covalently attach the protected lysine derivative. This process primes the material surface for subsequent biological modifications.

Once the surface is coated, the terminal Fmoc or Boc group can be removed to expose a reactive amine. This amine can then be used to immobilize proteins, peptides, nucleic acids, or other biomolecules. chemimpex.com This "bottom-up" approach is valuable for creating biocompatible materials, developing diagnostic biosensors, and engineering specific cell-material interactions. For instance, peptide sequences can be grown directly off the surface-bound lysine using solid-phase synthesis techniques, enabling the creation of high-density peptide arrays for various screening applications. rsc.org

Peptide Immobilization on Polymeric Supports

The immobilization of peptides onto solid polymeric supports is a fundamental technique in various biomedical and biotechnological applications, including solid-phase peptide synthesis (SPPS), the development of materials for cell culture, and affinity chromatography. This compound and its precursor, Fmoc-Lys(Boc)-OH, are instrumental in this process, enabling the covalent attachment of peptides to a variety of polymeric matrices.

During SPPS, a resin, which is a type of polymeric support, is used as a solid phase to which the peptide chain is assembled. The process often begins with the attachment of the first amino acid to the resin. For instance, Fmoc-Lys(Boc)-Wang resin is a commercially available starting material where the lysine derivative is pre-attached to the Wang resin, a polystyrene-based support. semanticscholar.org This allows for the straightforward elongation of the peptide chain. The use of Fmoc-protected amino acids, including Fmoc-Lys(Boc)-OH, in SPPS is a well-established methodology. nih.gov For example, in the synthesis of mannosylated peptide conjugates for cancer vaccines, Fmoc-Lys(Boc)-OH was successively introduced onto a Tentagel S RAM amide resin, a poly(ethylene glycol)-polystyrene graft copolymer, to build the peptide backbone. nih.gov Similarly, researchers have prepared peptides on Wang Resin using Fmoc-Lys(Boc)-Ala-Ala-Ala-Ala for studies on peptide fragmentation. diva-portal.org

Beyond synthesis, the immobilization of fully synthesized peptides onto polymeric supports is crucial for creating functional biomaterials. A common strategy involves incorporating a lysine residue into the peptide sequence, which can then be used as an anchor for immobilization. The ε-amino group of the lysine side chain can react with an N-hydroxysuccinimidyl (NHS)-activated matrix to form a stable amide bond. nih.gov In one study, an amphiphilic peptide was synthesized and left on the polymer beads after solid-phase synthesis. This peptide-polymer system was then used to immobilize lipid vesicles and a membrane-bound enzyme, demonstrating the versatility of this approach. nih.gov The strong interaction between the peptide and the vesicles, facilitated by electrostatic interactions, allowed for the immobilization of up to 200 µmol of lipids per gram of dry resin. nih.gov

The following table summarizes various research findings on peptide immobilization on polymeric supports using Fmoc-lysine derivatives.

| Polymeric Support | Immobilized Peptide/Molecule | Research Focus/Application | Key Findings |

| Tentagel S RAM amide resin | Mannosylated peptide conjugates | Development of cancer vaccines | Fmoc-Lys(Boc)-OH was used as a building block in the solid-phase synthesis of the peptide conjugates. nih.gov |

| Polymer beads | Amphiphilic peptide for vesicle immobilization | Immobilization of a membrane-bound enzyme | The peptide-polymer system could immobilize up to 200 µmol of lipids per gram of dry resin, and the immobilized enzyme retained its activity. nih.gov |

| Wang Resin | Nα-Ac-Lys(Boc)-Ala-Ala-Ala-Ala | Study of peptide fragmentation by surface-induced dissociation | Fmoc-Lys(Boc)-Ala-Ala-Ala-Ala was synthesized on the resin as a precursor to the final acetylated peptide. diva-portal.org |

| TentaGel MB RAM resin | Cysteine-containing peptide | Enrichment of cysteine-containing peptides for mass spectrometry analysis | A model peptide was synthesized on Fmoc-Lys(Boc)-Wang resin before being used to develop an enrichment method on a modified TentaGel resin. mdpi.com |

Biointerface Engineering and Biosensor Development

Biointerface engineering involves the modification of surfaces to control biological interactions, a critical aspect in the development of biosensors, biocompatible implants, and advanced cell culture platforms. This compound is a key molecule in this field, enabling the functionalization of surfaces with peptides to create specific and controlled biological responses. zu.edu.pk

In the realm of biosensors, peptides are increasingly used as biorecognition elements due to their stability and selectivity. mdpi.com The immobilization of these peptides onto sensor surfaces is a crucial step in biosensor fabrication. This compound facilitates this by allowing for the synthesis of peptides with a reactive lysine side chain that can be covalently attached to a functionalized sensor surface. For example, in the development of electrochemical biosensors, a peptide identified through phage display was synthesized with a C-terminal cysteine for immobilization on a gold electrode. nih.gov While this specific example uses a cysteine for attachment, the incorporation of a lysine residue via this compound during peptide synthesis provides an alternative and widely used method for attachment to NHS-activated surfaces. The performance of such peptide-based biosensors can be highly sensitive and specific.

Another significant application of Fmoc-derivatized amino acids is in the creation of self-assembling peptide hydrogels for three-dimensional (3D) cell culture. nih.govnih.gov These hydrogels can mimic the extracellular matrix, providing a more physiologically relevant environment for cells than traditional 2D culture. The self-assembly process can be triggered in situ, allowing for the encapsulation of cells within the hydrogel matrix. nih.gov This approach simplifies the creation of 3D cell cultures in various formats, including microfluidic devices. nih.gov The resulting hydrogels are biocompatible and can be designed to be degradable, allowing for the recovery of cultured cells. nih.gov

The development of zwitterionic surfaces to prevent non-specific protein adsorption is another area of biointerface engineering where lysine-containing structures are important. Researchers have developed zwitterionic dendritic amphiphiles that can self-assemble into nanocarriers with non-fouling surfaces. mdpi.com The synthesis of these complex molecules can involve the use of Fmoc-protected lysine derivatives. Such non-fouling surfaces are highly desirable for in vivo applications and for improving the performance of biosensors by reducing background noise. mdpi.com

The table below presents detailed research findings related to biointerface engineering and biosensor development.

| Application Area | Research Focus | Key Findings | Performance Data |

| Biosensor Development | Electrochemical biosensor for alanine (B10760859) aminotransferase (ALT) | A peptide (WHWRNPDFWYLK) identified by phage display was immobilized on a gold surface to detect ALT. nih.govplos.org | Limit of Detection (LOD) via QCM: 60 ng/mL; LOD via EIS: 92 ng/mL; Dissociation constant (Kd): 20.1 ± 0.6 nM. nih.govplos.org |

| 3D Cell Culture | Self-assembling Fmoc-diphenylalanine hydrogel | The hydrogel could be formed in situ to immobilize various cell types (Astrocyte, MDCK, COS 7) in microchambers for 3D culture. nih.gov | Successful hydrogel formation was achieved with Fmoc peptide concentrations ranging from 0.5 to 1.0 wt%. nih.gov |

| Biointerface Engineering | Zwitterionic dendritic amphiphiles for non-fouling surfaces | A combination of solid-phase and liquid-phase synthesis was used to create zwitterionic amphiphiles that form stable nanocarriers with anti-fouling properties. mdpi.com | The zwitterionic surfaces showed reduced protein adsorption when tested with bovine serum albumin (BSA) on a biosensor. mdpi.com |

| Glycoprotein (B1211001) Analysis | Enrichment of glycoproteins using boronic acid functionalized beads | Fmoc-L-Lys(Boc)-OSu was used to create a dendritic structure on amine-derivatized beads, which were then functionalized with boronic acid for glycoprotein capture. d-nb.info | The method enabled the identification of over 1000 N-glycosylation sites in yeast and over 4000 sites in mouse brain tissue and human cells. d-nb.info |

Compound Names

| Abbreviation/Common Name | Chemical Name |

| This compound | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Boc | tert-butyloxycarbonyl |

| OSu / NHS | N-hydroxysuccinimide ester |

| Fmoc-Lys(Boc)-OH | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine |

| Fmoc-Lys(Boc)-Wang resin | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine attached to Wang resin |

| Tentagel S RAM amide resin | Poly(ethylene glycol)-polystyrene graft copolymer with a Rink Amide linker |

| Wang Resin | Polystyrene resin with a 4-hydroxymethylphenoxymethyl linker |

| TentaGel MB RAM resin | Poly(ethylene glycol)-polystyrene graft copolymer with a Rink Amide MBHA linker |

| ALT | Alanine aminotransferase |

| BSA | Bovine serum albumin |

| QCM | Quartz Crystal Microbalance |

| EIS | Electrochemical Impedance Spectroscopy |

| LOD | Limit of Detection |

| Kd | Dissociation constant |

| MDCK cells | Madin-Darby Canine Kidney cells |

| COS-7 cells | Cercopithecus aethiops kidney cells, SV40-transformed |

| SPPS | Solid-Phase Peptide Synthesis |

Advanced Methodological Considerations for Fmoc Lys Boc Osu Research

Role of Catalysts and Additives in Fmoc-Lys(Boc)-OSu Coupling Reactions

Racemization, the loss of stereochemical integrity at the chiral α-carbon of the amino acid, is a significant concern during peptide synthesis. The urethane-based Fmoc protecting group itself contributes to the suppression of racemization during the activation and coupling steps. nih.govsemanticscholar.org However, the activation of the carboxyl group, necessary for amide bond formation, can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to enolization and subsequent racemization. chempep.com

To mitigate this, various additives are incorporated into the reaction mixture. The most common and effective additives are benzotriazole (B28993) derivatives:

1-Hydroxybenzotriazole (B26582) (HOBt) : For many years, HOBt has been the standard additive in solid-phase peptide synthesis (SPPS). chempep.com It reacts with the activated amino acid to form an HOBt ester, which is less prone to racemization and readily reacts with the incoming amine. chempep.com

Ethyl cyano(hydroxyimino)acetate (OxymaPure®) : This additive has emerged as a superior alternative to HOBt. semanticscholar.orgcsic.es It has been shown to be highly effective in suppressing racemization and improving coupling efficiency, particularly in challenging sequences. semanticscholar.orgcsic.es

6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) : This derivative offers a compromise between the reactivity of HOAt and the cost-effectiveness of HOBt, demonstrating good performance in suppressing racemization. uniurb.itmesalabs.com

Copper(II) ions (Cu²⁺) : The simultaneous use of HOBt and Cu²⁺ ions has been shown to virtually eliminate racemization, even with sensitive amino acids. uniurb.it

The choice of base is also crucial. While diisopropylethylamine (DIPEA) is commonly used, it has been shown to induce racemization in certain cases. chempep.com 2,4,6-Collidine is often recommended as a less racemization-prone alternative. chempep.commesalabs.com

| Additive/Strategy | Mechanism/Key Feature | Reported Efficacy |

|---|---|---|

| HOBt | Forms active ester, reducing oxazolone (B7731731) formation. chempep.com | Standard, effective in many cases. chempep.com |

| OxymaPure® | Superior to HOBt in suppressing racemization and enhancing coupling. semanticscholar.orgcsic.es | Reduces impurities in challenging sequences. semanticscholar.org |

| 6-Cl-HOBt | Balances reactivity and cost. uniurb.itmesalabs.com | Good compromise for solid-phase synthesis. uniurb.it |

| Cu²⁺ ions (with HOBt) | Prevents epimerization. uniurb.it | Can achieve <0.1% D-epimer. uniurb.it |

| Use of Collidine | Less basic than DIPEA, reducing base-catalyzed racemization. chempep.commesalabs.com | Substantially reduces racemization compared to DIPEA. mesalabs.com |

Coupling Reagents : The choice of coupling reagent directly influences the reaction kinetics. While carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are effective, uronium/aminium salts and phosphonium (B103445) salts have become popular for their high reactivity and efficiency. chempep.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) convert the Fmoc-amino acid into a highly reactive OBt ester. chempep.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluoroborate) are even more potent and are recommended for coupling bulky amino acids. chempep.com

COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is noted for its superior racemization suppression compared to HOBt-based reagents. mesalabs.com

Solvent Optimization : The choice of solvent can impact solubility and reaction rates. Dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly used to enhance the solubility of reactants.

Reaction Conditions : In some cases, elevated temperatures, often facilitated by microwave heating, can be used to drive difficult couplings to completion. However, this must be done with caution as it can also increase the risk of racemization and other side reactions, such as the cleavage of the Boc group from the lysine (B10760008) side chain. nih.govchempep.com

| Enhancer Type | Example Reagents | Primary Function |

|---|---|---|

| Coupling Reagents | DCC, DIC | Carbodiimide-mediated activation. |

| HBTU, TBTU chempep.com | Formation of highly reactive OBt active esters. chempep.com | |

| HATU, PyBOP chempep.com | Potent activation for sterically hindered couplings. chempep.com | |

| COMU mesalabs.com | High coupling efficiency with superior racemization suppression. mesalabs.com | |

| Solvents | DMF, DCM | Enhance solubility of reactants. |

| Physical Conditions | Microwave Irradiation nih.gov | Accelerates reaction rates for difficult couplings. nih.gov |

Racemization Suppression Strategies

Scale-Up and Process Development Methodologies for this compound Applications

Transitioning the synthesis of peptides using this compound from a laboratory scale to a larger, industrial scale presents a unique set of challenges. Process development focuses on ensuring reproducibility, purity, yield, and cost-effectiveness.

Key considerations for scale-up include:

Reagent Equivalents and Cost : While using large excesses of reagents can maximize yield on a small scale, this becomes economically unfeasible for large-scale production. iris-biotech.de Process optimization aims to reduce the equivalents of expensive reagents like the activated amino acid and coupling agents without compromising the purity and yield of the final peptide.

Reaction Monitoring : On a larger scale, ensuring complete reactions is critical. In-process controls, such as the ninhydrin (B49086) (Kaiser) test to detect free amines, are essential to monitor the completion of coupling and deprotection steps. chempep.com

Heat and Mass Transfer : Solid-phase synthesis on a large scale can be affected by inefficient mixing and heat dissipation. The choice of reactor vessel and agitation method is crucial to ensure a homogeneous reaction environment and prevent localized overheating, which could lead to increased side reactions.

Solvent and Waste Management : Large-scale synthesis generates significant volumes of solvent and chemical waste. Developing protocols that minimize solvent usage or incorporate solvent recycling is important for both economic and environmental reasons. researchgate.net

Downstream Processing : The cleavage of the peptide from the resin and subsequent purification become more complex at a larger scale. Methods for efficient cleavage, precipitation, and chromatographic purification must be robust and scalable to handle kilograms of crude product. For instance, a patented industrial method for a related compound, Fmoc-Lys(Boc)-OPfp, utilizes in-situ activation and automated filtration to improve efficiency. Similarly, the synthesis of this compound itself has been optimized for large-scale production, using DCC as a coupling agent in DMF, followed by recrystallization to achieve high yield and purity. google.com

Compound Reference Table

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Boc | tert-Butoxycarbonyl |

| OSu | N-Hydroxysuccinimide ester |

| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |

| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl |

| Mtt | 4-Methyltrityl |

| Mmt | 4-Methoxytrityl |

| Alloc | Allyloxycarbonyl |

| HOBt | 1-Hydroxybenzotriazole |

| OxymaPure® | Ethyl cyano(hydroxyimino)acetate |

| 6-Cl-HOBt | 6-Chloro-1-hydroxybenzotriazole |

| DIPEA | N,N-Diisopropylethylamine |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DIC | N,N'-Diisopropylcarbodiimide |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluoroborate) |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| DMF | Dimethylformamide |

| DCM | Dichloromethane |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| TFA | Trifluoroacetic acid |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) |

Analytical Techniques for Investigating Reactions Involving Fmoc Lys Boc Osu

Spectroscopic Monitoring of Reaction Progress

Spectroscopic methods offer real-time and bulk analysis of reactions, providing immediate feedback on the progress of key chemical steps, particularly the removal of the Fmoc protecting group.

UV Spectroscopy for Fmoc Deprotection Analysis

The deprotection of the Nα-fluorenylmethyloxycarbonyl (Fmoc) group is a fundamental step in solid-phase peptide synthesis (SPPS). This process is conveniently monitored using UV spectroscopy. The Fmoc group itself exhibits strong UV absorbance with maxima typically observed around 267 nm, 290 nm, and 301 nm. wiley-vch.de Upon cleavage with a weak base, such as piperidine (B6355638), the Fmoc group is released, forming a dibenzofulvene-piperidine adduct. wikipedia.orgchempep.com This byproduct possesses a distinct and strong UV chromophore, allowing for quantitative analysis of the deprotection reaction. chempep.comnih.gov By measuring the absorbance of the solution after the deprotection step, the extent of Fmoc group removal can be accurately determined, ensuring the N-terminus is free for the next coupling reaction. chempep.com This method is so reliable that it has been integrated into automated peptide synthesizers for real-time monitoring of synthesis success. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Real-Time Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique for real-time monitoring of chemical reactions. nih.govresearchgate.net In the context of reactions involving Fmoc-Lys(Boc)-OSu, in situ FTIR can track the disappearance of reactant peaks and the appearance of product peaks, providing kinetic data and insights into reaction mechanisms. nih.govresearchgate.net For instance, the progress of a coupling reaction can be monitored by observing the decrease in the characteristic absorption bands of the free amine and the appearance of the amide bond signal. This real-time analysis helps in optimizing reaction conditions such as temperature and reaction time to maximize yield and minimize side reactions. nih.gov The ability of FTIR to provide molecular-level information without the need for sample extraction makes it an invaluable tool for process analytical technology (PAT) in peptide synthesis. researchgate.net

Chromatographic and Mass Spectrometric Characterization of Reaction Intermediates and Products

A combination of chromatography and mass spectrometry is indispensable for the detailed analysis of the complex mixtures generated during peptide synthesis and conjugation.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the cornerstone for analyzing the purity of this compound itself, as well as the reaction mixtures at various stages of peptide synthesis. nih.govub.edu Using a C18 column with a gradient of acetonitrile (B52724) and water, HPLC can effectively separate the desired product from starting materials, unreacted reagents, and any side products. For instance, after a coupling step, HPLC analysis can quantify the amount of unreacted amino acid and the newly formed peptide, providing a clear measure of coupling efficiency. ub.edu It is also crucial for quality control, ensuring that the Fmoc-protected amino acid building blocks are of high purity (>99%) before use, as impurities can be incorporated into the growing peptide chain. nih.gov The detection is typically performed using a UV detector, often set at 220 nm for peptide bonds or at wavelengths specific to the Fmoc group.

Below is an interactive table summarizing typical HPLC conditions for analyzing reactions involving this compound:

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Acidic modifier to improve peak shape |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic solvent for elution |

| Gradient | Linear gradient of increasing Mobile Phase B | To elute compounds with varying polarities |

| Detection | UV at 220 nm and/or 265 nm | 220 nm for peptide bonds, 265 nm for Fmoc group |

| Flow Rate | ~1 mL/min | Standard analytical flow rate |

Mass Spectrometry (MS) for Structural Elucidation of Conjugates and Peptides

Mass spectrometry (MS) is an essential technique for the structural elucidation of peptides and conjugates synthesized using this compound. ub.eduosu.edu Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods used to generate ions of the peptide molecules for mass analysis. osu.eduunimi.it MS provides the precise molecular weight of the synthesized peptide, confirming the successful incorporation of each amino acid residue.

Tandem mass spectrometry (MS/MS) is particularly powerful for sequencing peptides. osu.edu In an MS/MS experiment, a specific peptide ion is selected and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides information about the amino acid sequence of the peptide. osu.edu This technique is invaluable for verifying the primary structure of the final product and for identifying any modifications or side reactions that may have occurred during synthesis. ub.edu For example, MS can confirm the successful and selective removal of the Boc and Fmoc protecting groups. google.com

The following table outlines the role of different mass spectrometry techniques in peptide analysis:

| Technique | Application | Information Obtained |

| ESI-MS | Molecular Weight Determination | Confirms the mass of the synthesized peptide. |